CALCIUM SILICIDE

Descripción general

Descripción

Calcium Silicide, also known as Calcium Disilicide, is an inorganic compound, a silicide of calcium . It is a whitish or dark grey to black solid matter with a melting point between 700 and 935°C . It is insoluble in water, but may decompose when subjected to moisture, evolving hydrogen and producing calcium hydroxide .

Synthesis Analysis

Calcium Silicide can be prepared by reacting elemental calcium and silicon at temperatures above 1000 °C . A soft synthetic method for the preparation of silicon sheets in gram-scale quantities by redox-assisted chemical exfoliation (RACE) of calcium disilicide (CaSi2) has been developed .Molecular Structure Analysis

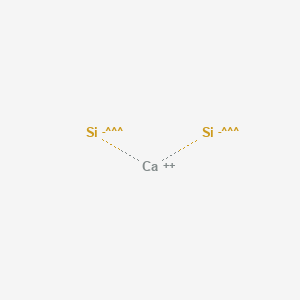

Calcium Silicide exists in two forms: Calcium Monosilicide (CaSi) and Calcium Disilicide (CaSi2) . The molecular formula of Calcium Monosilicide is CaSi and that of Calcium Disilicide is CaSi2 .Chemical Reactions Analysis

The synthesis of silicon nanosheets (SiNSs) without using conventional vacuum processes and vapor deposition is challenging. Mass production of silicon nanosheets with low cost can be achieved using a top-down approach starting from materials including a 2D sheet structure as a fundamental unit .Physical And Chemical Properties Analysis

Calcium Disilicide is a whitish or dark grey to black solid matter with a melting point of 1033 °C . It is insoluble in water, but may decompose when subjected to moisture, evolving hydrogen and producing calcium hydroxide .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Nanomaterials and Electronics .

Summary of the Application

Calcium Silicide is used in the formation of two-dimensional structures . These structures are formed under the postgrowth electron irradiation of epitaxial CaF2/Si (111) films with embedded thin Si layers .

Methods of Application or Experimental Procedures

The formation of these structures depends on the electron exposure time. The optimal conditions for the formation of two-dimensional CaSi2 structures were found. Raman spectra of the structures after a 1 min electron irradiation demonstrated only one pronounced peak corresponding to the vibrations of Si atoms in the plane of the calcium-intercalated two-dimensional Si layer .

Results or Outcomes

An increase in the exposure time resulted in the transition from two- to three-dimensional CaSi2 structures having more complex Raman spectra with additional peaks typical of bulk CaSi2 crystals .

2. Application in Biomedical Field

Specific Scientific Field

This application falls under the field of Biomedical Applications .

Summary of the Application

Calcium Silicate (Ca-Si) ceramic is among the most promising bioceramics for bone graft alternatives due to their amazing characteristics such as bioactivity, biocompatibility, and osteoinductivity .

Methods of Application or Experimental Procedures

Unfortunately, its high biodegradation rate along with its poor strength represents major limitations that limit its use in clinical applications significantly .

Results or Outcomes

Despite these limitations, Calcium Silicate ceramics have seen an increase in demand in recent years. Over 2 million procedures are performed in the United States each year to restore damaged/fractured bones by grafting .

Safety And Hazards

Propiedades

InChI |

InChI=1S/Ca.2Si/q+2;2*-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCKHUMTXOCLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si-].[Si-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSi2 | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium silicide appears as an off-white solid. Density 2.5 g / cm3., Solid; [IUCLID] Grey to black or brown solid with a repulsive odor; [NJ-HSFS] Grey crystalline powder; [Alfa Aesar MSDS] | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium disilicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

CID 13848147 | |

CAS RN |

12737-18-7, 12013-56-8 | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)